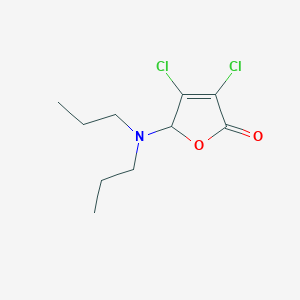
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- typically involves the chlorination of furanone derivatives followed by the introduction of the dipropylamino group. One common method starts with the chlorination of 2(5H)-furanone to introduce the dichloro groups. This is followed by a nucleophilic substitution reaction where the dipropylamino group is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted furanones.
Applications De Recherche Scientifique
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- involves its interaction with molecular targets such as enzymes and receptors. The dichloro and dipropylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties and used in dehydrogenation reactions.
Dichloroanilines: A group of compounds with similar dichloro substitution patterns, used in the production of dyes and herbicides.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(dipropylamino)- is unique due to its combination of dichloro and dipropylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
647832-09-5 |
|---|---|
Formule moléculaire |
C10H15Cl2NO2 |
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
3,4-dichloro-2-(dipropylamino)-2H-furan-5-one |
InChI |
InChI=1S/C10H15Cl2NO2/c1-3-5-13(6-4-2)9-7(11)8(12)10(14)15-9/h9H,3-6H2,1-2H3 |
Clé InChI |
OMODVKHNYPRJDI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1C(=C(C(=O)O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)

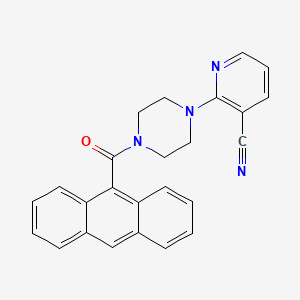

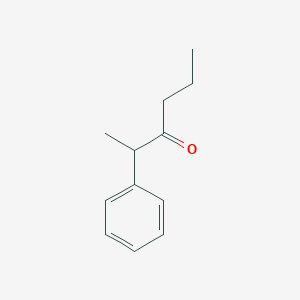
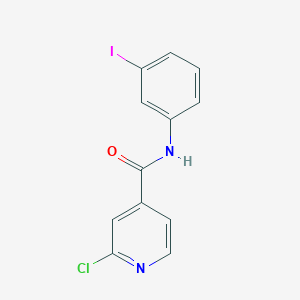
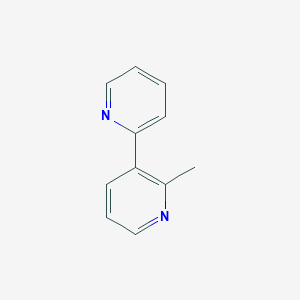
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
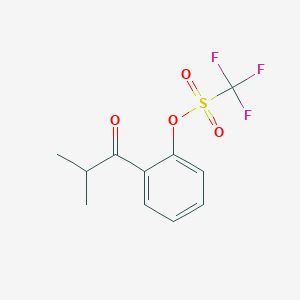

![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
